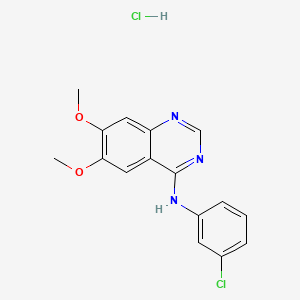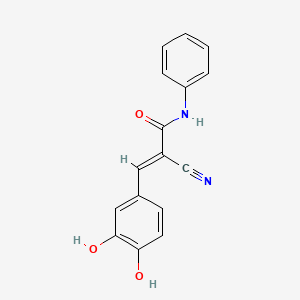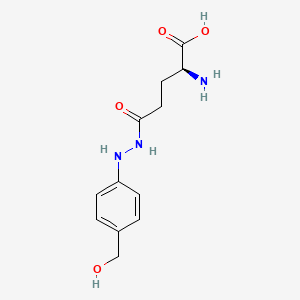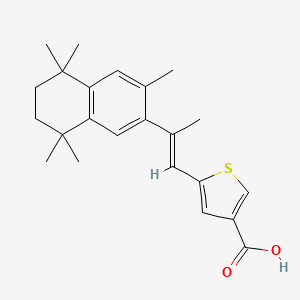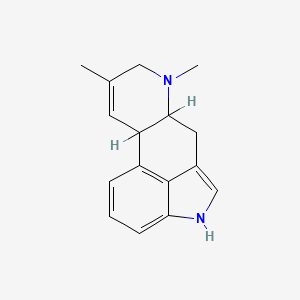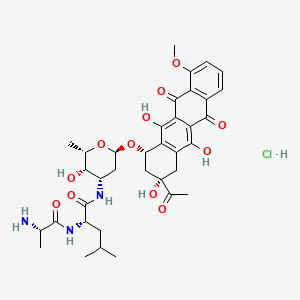
Alanylleucyl-daunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanylleucyl-daunorubicin is a biochemical.
Aplicaciones Científicas De Investigación
Understanding the Mechanism of Action
Daunorubicin, a close relative of Alanylleucyl-daunorubicin, is widely used in the treatment of acute nonlymphocytic leukemia. Research has demonstrated that the cell response to daunorubicin is intricately regulated by multiple signaling pathways. These include the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated kinase and stress-activated protein/c-Jun N-terminal kinase activation, and transcription factors such as nuclear factor kappa B, as well as the Fas/Fas-ligand system. These pathways are influenced by various factors including lipid products, reactive oxygen species, oncogenes like p53, protein kinases, and external stimuli like hematopoietic growth factors and the extracellular matrix. A comprehensive understanding of these pathways is crucial for the efficient application of daunorubicin in cancer therapy (Laurent & Jaffrézou, 2001).
Daunorubicin Metabolism and Resistance
Studies have also explored the role of daunorubicin-metabolizing enzymes, particularly carbonyl reductase 1 (CBR1), on the in vitro cytotoxicity of daunorubicin in primary acute myeloid leukemia (AML) cells. Increased expression of CBR1 is associated with reduced in vitro cytotoxicity of daunorubicin and correlates with intracellular levels of daunorubicinol (DOL). This suggests a potential mechanism of resistance to daunorubicin, where elevated levels of carbonyl-reducing enzymes in cancer cells may contribute to the development of chemoresistance, affecting clinical outcomes (Varatharajan et al., 2012).
Drug Delivery and DNA Interaction
An innovative approach to circumvent drug resistance involves the integration of drugs like daunorubicin with nanoparticle delivery vehicles. These vehicles can bypass intrinsic tumor drug-resistance mechanisms. DNA nanostructures, for instance, have been used as a binding platform for intercalating drugs such as daunorubicin, enabling precise structure design, chemical modifications, and potentially incorporating targeting capabilities. Research has demonstrated that nanostructure-mediated daunorubicin delivery can enhance drug entry, retention in cells, and significantly improve drug efficacy relative to free daunorubicin at equal concentrations (Halley et al., 2016).
Furthermore, structural studies on DNA interaction with amino acid-conjugated daunorubicin derivatives have shed light on the mechanism by which these compounds bind to DNA, causing alterations in DNA structure and potentially affecting the biological activity of the drug. These studies are imperative for understanding the molecular basis of the interaction of these new derivatives with DNA and their subsequent biological effects (Orosz et al., 2016).
Propiedades
Número CAS |
74853-81-9 |
|---|---|
Nombre del producto |
Alanylleucyl-daunorubicin |
Fórmula molecular |
C36H46ClN3O12 |
Peso molecular |
748.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1 |
Clave InChI |
QLWFTWVXRLYFCG-DCAYDHBTSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Apariencia |
Solid powder |
Otros números CAS |
74853-81-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ala-leu-daunorubicin alanylleucyl-daunorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



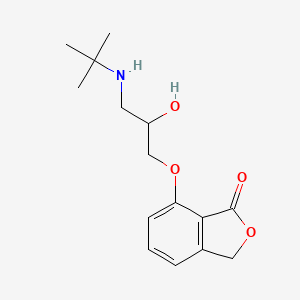
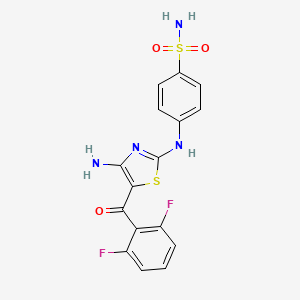
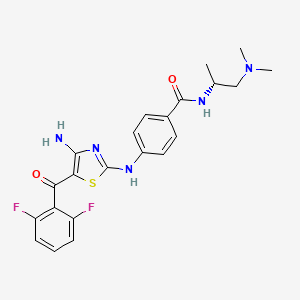
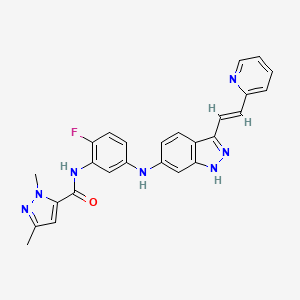
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
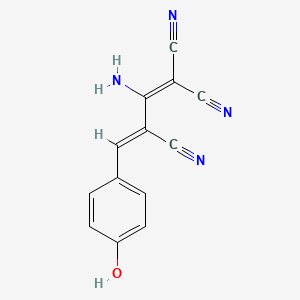
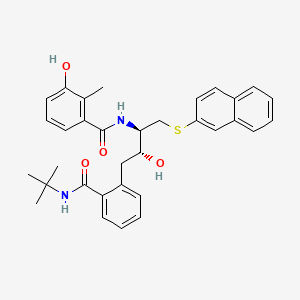
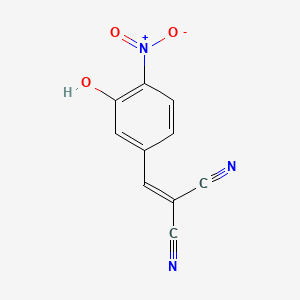
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
